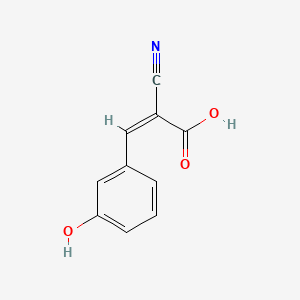
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione is a complex organic compound that belongs to the class of isoindolinediones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione typically involves multi-step organic reactions. One common method includes the condensation of 4-aminophenol with 3,4-dimethoxyphenethylamine, followed by cyclization with phthalic anhydride under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery and development.
Industry
Industrially, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Hydroxyphenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione
- 5-(4-Methoxyphenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione
- 5-(4-Chlorophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione
Uniqueness
5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions. This feature may enhance its biological activity and specificity compared to similar compounds.
Eigenschaften
IUPAC Name |
5-(4-aminophenoxy)-2-[2-(3,4-dimethoxyphenyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-29-21-10-3-15(13-22(21)30-2)11-12-26-23(27)19-9-8-18(14-20(19)24(26)28)31-17-6-4-16(25)5-7-17/h3-10,13-14H,11-12,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPGXMMINTUIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B7885828.png)
![5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B7885832.png)




![(3Z)-6-chloro-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxothieno[2,3-e]thiazin-4-one](/img/structure/B7885872.png)
![(2E)-4-oxo-4-[(2-oxopropyl)amino]but-2-enoic acid](/img/structure/B7885880.png)




![N-[1-(3-allylphenyl)-1-methylethyl]-N'-(4-fluoro-3-nitrophenyl)urea](/img/structure/B7885929.png)
